5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile
Overview
Description
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile is a versatile chemical compound used in various scientific research fields1. It offers opportunities to explore its unique properties, aiding in the development of new materials1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile. However, similar compounds such as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde have been synthesized2.Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile is not directly available. However, similar compounds like 2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol have their structures available as 2D Mol files34.Chemical Reactions Analysis
Specific chemical reactions involving 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile are not readily available. However, cycloalkanes, which are related compounds, only contain carbon-hydrogen bonds and carbon-carbon single bonds5.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile are not directly available. However, related compounds like (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carbaldehyde have been analyzed2.Scientific Research Applications
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Synthesis of Thiophene Derivatives
- Field : Medicinal Chemistry
- Application : Thiophene-based analogs are being studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
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Synthesis and Anticonvulsant Activity of Phenibut Ester
- Field : Pharmacology
- Application : An ester based on l-menthol and phenibut, (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, was synthesized and tested for potential anticonvulsant activity .
- Method : The ester was obtained in 78% yield using N, N′-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine .
- Results : The synthesized derivative was tested in vivo for its anticonvulsant properties on the models of pentylenetetrazole (PTZ)-triggered seizures and maximal electroshock stimulation (MES) .
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5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol
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(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol
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Cycloalkanes
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5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol
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(1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol
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Cycloalkanes
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5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol
Safety And Hazards
The safety and hazards of 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile are not directly available. However, related compounds like 2-methyl-5-(propan-2-yl)cyclohexan-1-ol have safety information available6.
Future Directions
The future directions of 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile are not directly available. However, it is a versatile chemical compound used in various scientific research fields, offering opportunities to explore its unique properties and aiding in the development of new materials1.
Please note that while I strive to provide accurate information, the information available is limited and may not fully cover all aspects requested. For more detailed information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVUYKHSNNYPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C#N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593417 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
CAS RN |
54556-12-6 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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